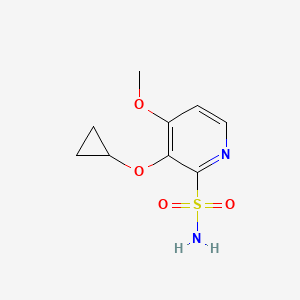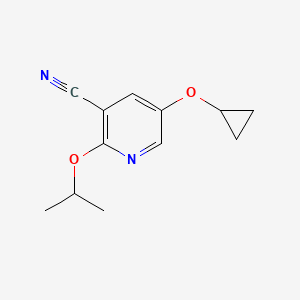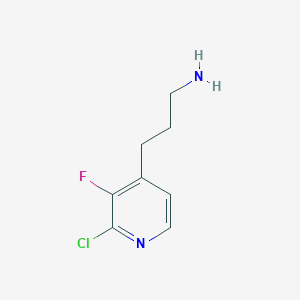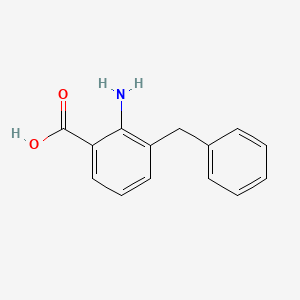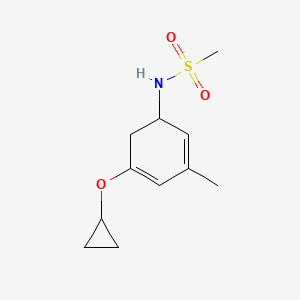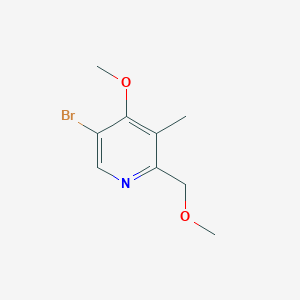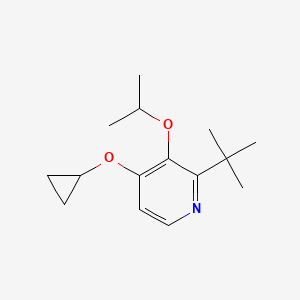
2-Tert-butyl-4-cyclopropoxy-3-isopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-4-cyclopropoxy-3-isopropoxypyridine is a chemical compound with the molecular formula C15H23NO2 and a molecular weight of 249.35 g/mol . This compound is characterized by its unique structure, which includes tert-butyl, cyclopropoxy, and isopropoxy groups attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-cyclopropoxy-3-isopropoxypyridine involves multiple steps, including the introduction of tert-butyl, cyclopropoxy, and isopropoxy groups to the pyridine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often documented in specialized chemical literature and patents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-4-cyclopropoxy-3-isopropoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives .
Scientific Research Applications
2-Tert-butyl-4-cyclopropoxy-3-isopropoxypyridine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Medicine: Research into potential therapeutic applications, such as drug development, leverages its chemical properties.
Industry: It is employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Tert-butyl-4-cyclopropoxy-3-isopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-hydroxyanisole: This compound has a similar tert-butyl group but differs in its other functional groups.
2-tert-Butyl-4-methylphenol: Another compound with a tert-butyl group, but with different substituents on the aromatic ring.
4-tert-Butylphenol: Shares the tert-butyl group but has a simpler structure compared to 2-Tert-butyl-4-cyclopropoxy-3-isopropoxypyridine.
Uniqueness
This compound is unique due to its combination of tert-butyl, cyclopropoxy, and isopropoxy groups attached to a pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific scientific research applications .
Properties
Molecular Formula |
C15H23NO2 |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
2-tert-butyl-4-cyclopropyloxy-3-propan-2-yloxypyridine |
InChI |
InChI=1S/C15H23NO2/c1-10(2)17-13-12(18-11-6-7-11)8-9-16-14(13)15(3,4)5/h8-11H,6-7H2,1-5H3 |
InChI Key |
JKRICPJZFPWUFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CN=C1C(C)(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


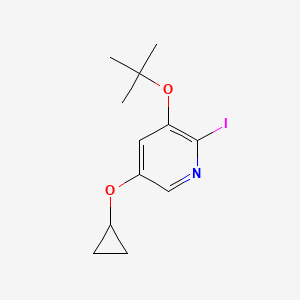
![[4-Hydroxy-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14835655.png)
